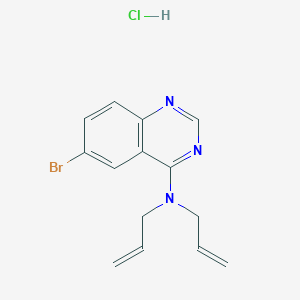
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinazolinamines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. The compound has also been shown to induce DNA damage and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. The compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress. In addition, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to affect various physiological processes, including cell cycle progression and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. The compound has also been shown to have potent anticancer activity against various cancer cell lines. However, there are also some limitations to using N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its biological effects.
Orientations Futures
There are several future directions for the research on N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential applications in combination therapy with other anticancer agents. Furthermore, the elucidation of the compound's mechanism of action and its effects on various signaling pathways could provide insights into its biological activity and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride involves the reaction of 6-bromo-4-quinazolinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via N-allylation of the amine group, followed by quinazoline ring closure to form the desired product. The purity and yield of the product can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anticancer effect through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition to cancer therapy, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has also been investigated for its antimicrobial and anti-inflammatory activities.
Propriétés
IUPAC Name |
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h3-6,9-10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIOKWUSCAKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)
![3-[(diphenylacetyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5221418.png)

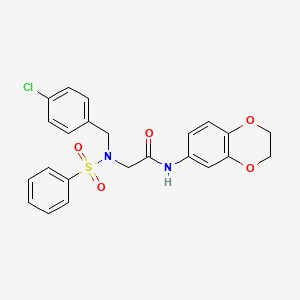
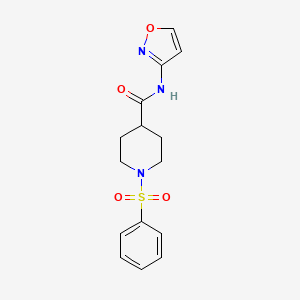
![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5221456.png)
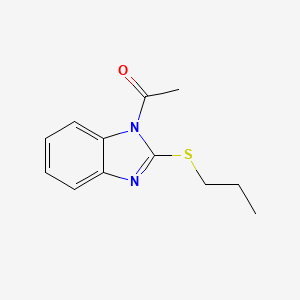
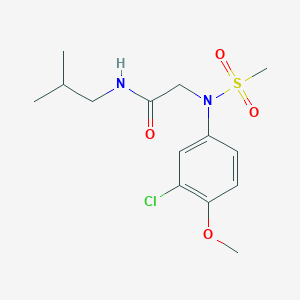
![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
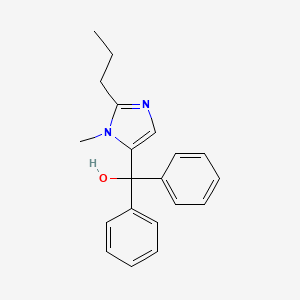
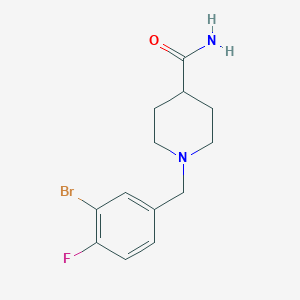
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221511.png)